5-(Pyridin-3-yl)oxazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-pyridin-3-yl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-2-1-3-10-4-6/h1-5H,9H2 |
InChI Key |
FEJFMJLPMCOSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CO2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Pyridin 3 Yl Oxazol 4 Amine
Precursor Synthesis and Functional Group Transformations Leading to Oxazole (B20620) Ring Systems
The creation of 5-(Pyridin-3-yl)oxazol-4-amine is highly dependent on the strategic synthesis of its precursors and the subsequent functional group transformations that lead to the formation of the oxazole ring. A key aspect of these synthetic routes is the introduction of the pyridine-3-yl group at the desired position on the oxazole core.
Strategies for Constructing the Oxazole Moiety
The formation of the oxazole ring is a critical step in the synthesis of this compound. Various cyclization reactions are employed to construct this heterocyclic core.
Several cyclization strategies have been developed for the synthesis of oxazoles, many of which can be adapted for the preparation of this compound. These include dehydrative cyclization, intramolecular cyclization of N-propargylic amides, and oxidative cyclization.
Cyclization Reactions in Oxazole Synthesis
Dehydrative Cyclization Approaches for Oxazoles
Dehydrative cyclization is a common method for synthesizing oxazoles, famously exemplified by the Robinson-Gabriel synthesis. pharmaguideline.com This method typically involves the cyclization and subsequent dehydration of an α-acylamino ketone. pharmaguideline.com For the synthesis of this compound, a plausible precursor would be an α-(nicotinoylamino) ketone. The reaction is often facilitated by dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.com While these strong acids are effective, they can sometimes lead to low yields. ijpsonline.com The use of milder reagents like triflic acid has been reported for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form oxazolines, which can be subsequently oxidized to oxazoles. nih.gov Another approach involves the use of DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor for the cyclization of β-hydroxy amides. acs.orgresearchgate.net
| Reagent/Catalyst | Substrate Type | Product | Typical Yield | Reference |
| Polyphosphoric acid | α-acylamino ketone | 2,5-disubstituted oxazole | 50-60% | ijpsonline.com |
| Triflic acid | N-(2-hydroxyethyl)amide | 2-oxazoline | High | nih.gov |
| DAST/Deoxo-Fluor | β-hydroxy amide | Oxazoline/Oxazole | High | acs.orgresearchgate.net |
| ZnO/Acetic Anhydride | Substituted benzaldehyde (B42025) and hippuric acid | 4-arylmethylidene-2-aryl-5(4H)-oxazolone | Good | sphinxsai.com |
Intramolecular Cyclization of N-Propargylic Amides
The intramolecular cyclization of N-propargylic amides presents a versatile and efficient route to substituted oxazoles. organic-chemistry.orgresearchgate.netdntb.gov.ua This method can be performed with or without transition-metal catalysis. In a metal-free approach, N-propargylic amides, which can be prepared from propargylic amines and acid anhydrides, undergo cyclization under basic conditions to yield oxazoles. organic-chemistry.orgresearchgate.netdntb.gov.uathieme-connect.com For the target molecule, N-propargylnicotinamide would be a key intermediate.
Transition-metal catalysis, often employing gold or palladium, can also facilitate this cyclization under mild conditions. d-nb.inforesearchgate.net Gold catalysts, in particular, are effective in activating the alkyne of the N-propargylamide towards nucleophilic attack by the amide oxygen, leading to the formation of the oxazole ring. d-nb.info Palladium-catalyzed methods can involve a coupling step followed by in situ cyclization. organic-chemistry.org
| Catalyst/Conditions | Substrate | Product | Key Features | Reference(s) |
| K2CO3 in DMSO | N-propargylic amide | 2-substituted oxazole | Transition-metal-free | organic-chemistry.org |
| AuCl3 | N-propargylcarboxamide | 2,5-disubstituted oxazole | Mild reaction conditions | researchgate.net |
| Pd2(dba)3, tri(2-furyl)phosphine, NaOtBu | N-propargylamide and aryl iodide | 2,5-disubstituted oxazole | In situ cyclization | organic-chemistry.org |
Oxidative Cyclization Methodologies
Oxidative cyclization offers another powerful strategy for the synthesis of oxazoles from acyclic precursors like enamides. nih.govacs.org These reactions can be mediated by hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), providing a metal-free pathway to oxazoles. acs.orgnsf.gov The intramolecular cyclization of enamides using PIDA is characterized by its broad substrate scope. acs.org
Copper-catalyzed oxidative cyclization of enamides is also a well-established method that proceeds via vinylic C-H bond functionalization at room temperature. organic-chemistry.orgnih.gov This approach allows for the synthesis of various 2,5-disubstituted oxazoles. nih.gov For the synthesis of this compound, an enamide precursor bearing a pyridine-3-yl group would be required.
| Reagent/Catalyst | Substrate | Product | Key Features | Reference(s) |
| Phenyliodine diacetate (PIDA) | Enamide | Functionalized oxazole | Heavy-metal-free | acs.org |
| CuBr2, K2S2O8 | Enamide | 2,5-disubstituted oxazole | Room temperature, catalytic | nih.gov |
| Iodine/TBHP | Azide and alkyne | 2,5-disubstituted oxazole | Metal-free, one-pot | researchgate.net |
The synthesis of this compound inherently relies on the incorporation of a pyridine-3-yl moiety into the precursor molecules. Several commercially available or readily synthesized pyridine-3-yl building blocks can be utilized for this purpose.
Nicotinic acid and its derivatives, such as nicotinoyl chloride, are common starting materials. sapub.org For instance, nicotinoyl chloride can be reacted with an amino acid or an amino ketone to form the necessary amide precursor for subsequent cyclization. sapub.org Nicotinaldehyde can also be employed in reactions like the van Leusen oxazole synthesis, where it reacts with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. ijpsonline.comtandfonline.comsemanticscholar.org
The use of pyridine-containing enamines and ylids has also been explored in heterocyclic synthesis, offering alternative routes to pyridine-functionalized heterocycles. researchgate.netresearchgate.net Furthermore, palladium-catalyzed cross-coupling reactions can be employed to attach the pyridine-3-yl group to a pre-formed oxazole or a precursor at a late stage of the synthesis. tandfonline.com The strategic selection of the pyridine-3-yl building block is therefore crucial in designing an efficient synthetic pathway to this compound.
Role of Pyridine-3-yl Building Blocks in Precursor Synthesis
Introduction of the Pyridine (B92270) Moiety in Oxazole Precursors
A key strategy in the synthesis of this target molecule involves the incorporation of the pyridine ring onto a pre-existing oxazole or a precursor that will form the oxazole ring. This can be accomplished through coupling reactions where a pyridine-containing fragment is joined to the oxazole framework. For instance, coupling reactions of halo-oxazoles with pyridine derivatives are a viable route. While the direct amination of halo-oxazoles at the C-4 position can be challenging, copper-catalyzed coupling reactions have been developed to facilitate the formation of C-N bonds between haloazoles and nitrogen heterocycles like pyridine. researchgate.net
Another approach involves starting with a pyridine derivative that is then elaborated to form the oxazole ring. For example, nicotinoyl chloride, derived from nicotinic acid (pyridine-3-carboxylic acid), can be used as a starting material. sapub.org This acid chloride can be reacted with an amino acid, such as glycine, to form an N-acylamino acid. Subsequent cyclization of this intermediate, often through dehydration, leads to the formation of an oxazolone (B7731731) ring which already incorporates the pyridin-3-yl group. sapub.org
Amination and Functionalization at the Oxazole C-4 Position
Introducing an amine group at the C-4 position of the oxazole ring is a critical step. The reactivity of the oxazole ring dictates that the ease of halogen displacement is generally C2 > C4 > C5, making direct nucleophilic substitution at C-4 less straightforward. derpharmachemica.com However, specific strategies have been developed to achieve this transformation.
One method involves the use of a precursor where the C-4 position is functionalized with a group amenable to conversion into an amine. For example, an oxazole with a leaving group at the C-4 position can undergo nucleophilic substitution with an amine source. Although direct amination of 4-halo-oxazoles is reported to be limited, specialized catalytic systems can facilitate this reaction. researchgate.net
Alternatively, the amine functionality can be introduced as part of a ring-forming reaction. For instance, starting with precursors that already contain the necessary nitrogen atom can lead to the direct formation of the 4-amino-oxazole moiety.
Direct Synthesis Approaches for this compound
One-Pot Reaction Sequences for Oxazole Formation
Another one-pot procedure involves the rhodium carbenoid-induced ring expansion of isoxazoles, which, followed by rearrangement and oxidation, yields highly functionalized pyridines. acs.org While this method focuses on pyridine synthesis, the underlying principles of ring transformation could potentially be adapted for oxazole synthesis.
Multicomponent Reactions Employing 5-(Pyridin-3-yl) and Oxazole-4-amine Scaffolds
Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecular scaffolds from simple starting materials. researchgate.net The Ugi three-component reaction (U-3CR) is a well-established MCR that can be used to synthesize 5-aminooxazoles. researchgate.net This reaction typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid. By selecting a pyridine-3-carboxaldehyde as the aldehyde component, it is possible to directly construct the this compound core in a single step.
The Groebke–Blackburn–Bienaymé (GBB) reaction is another three-component reaction that synthesizes imidazofused scaffolds, but the principles of combining heterocyclic amidines, aldehydes, and isonitriles could be conceptually applied to the synthesis of related heterocyclic systems. nih.gov
Catalytic Methods in Oxazole Annulation
Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective routes to heterocyclic compounds. Gold-catalyzed reactions have emerged as a powerful tool for the synthesis of oxazoles. For example, a gold(I)-catalyzed oxidative annulation of ynamides, nitriles, and an oxygen source can produce 5-amino-1,3-oxazoles. organic-chemistry.org
Regioselectivity and Stereoselectivity in the Synthesis of this compound
Regioselectivity
The primary selectivity challenge in the synthesis of this compound is regioselectivity—ensuring the correct placement of the pyridin-3-yl group at position 5 and the amine group at position 4 of the oxazole ring.
In syntheses that proceed via the condensation of a nicotinoyl derivative and a substituted aminonitrile, the regioselectivity is inherently controlled by the structure of the starting materials. For example, in the synthesis of the related compound 5-amino-4-cyano-2-(pyridin-3-yl)-1,3-oxazole, the nicotinoyl chloride provides the C2 and pyridin-3-yl components, while the aminomalononitrile (B1212270) provides the C4, C5, and the associated cyano and amino groups, thus dictating a single regioisomeric outcome researchgate.net. If a different regioisomer, such as 4-(pyridin-3-yl)oxazol-5-amine, were desired, a different synthetic pathway using different starting materials, such as a derivative of pyridylacetonitrile, would be necessary.
Other oxazole syntheses, such as certain cycloaddition reactions, can present challenges in regiocontrol, potentially yielding mixtures of regioisomers. For instance, methods for synthesizing 2,4,5-trisubstituted oxazoles from β-(methylthio)enone precursors have been developed to achieve complementary regioselectivity for 4-acyl-5-aryl or 5-acyl-4-aryl products through careful selection of reaction pathways . This highlights the importance of the chosen synthetic strategy in directing the regiochemical outcome.
Stereoselectivity
The target molecule, this compound, is an achiral molecule. It does not possess any stereocenters, and it does not exhibit geometric isomerism. Consequently, stereoselectivity is not a factor in the synthesis of the compound itself. The synthesis will not produce stereoisomers, and no specific stereochemical control is required to obtain the final product. Discussions of stereoselectivity in oxazole synthesis are typically relevant only when chiral centers are present in the substituents or when chiral catalysts are used to produce enantiomerically enriched products of chiral oxazole derivatives rsc.orgnih.gov.
Derivatization and Functionalization of 5 Pyridin 3 Yl Oxazol 4 Amine
Reactions Involving the Amino Group at Oxazole (B20620) C-4
Acylation and Alkylation Reactions
The exocyclic amino group at the C4 position of the oxazole ring is a primary site for derivatization through acylation and alkylation. These reactions are fundamental for modifying the compound's properties and for introducing functional groups that can participate in subsequent chemical transformations.
Acylation: The 4-amino group readily undergoes N-acylation when treated with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a common strategy for introducing a wide array of substituents. For instance, the acylation of the analogous compound 2-(pyridin-3-yl)benzo[d]oxazol-5-amine has been demonstrated with substituted benzoyl chlorides. nih.gov The reaction typically proceeds under standard conditions, yielding N-acylated products that can be further studied. nih.gov The general reactivity of oxazoles indicates a strong propensity for acylation at the nitrogen heteroatom. tandfonline.com
| Reagent | Resulting Functional Group | Product Example | Reference |
| 4-(Trifluoromethyl)benzoyl chloride | Benzamide | N-(2-(Pyridin-3-yl)benzo[d]oxazol-5-yl)-4-(trifluoromethyl)benzamide | nih.gov |
| 4-Bromobenzoyl chloride | Benzamide | 4-Bromo-N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)benzamide | nih.gov |
| Nicotinoyl chloride hydrochloride | Nicotinamide | N-acylated 5-amino-1,3-oxazoles | researchgate.net |
Alkylation: The nitrogen atom of the 4-amino group can also be functionalized through N-alkylation reactions. These reactions introduce alkyl groups, which can alter the steric and electronic properties of the molecule. For example, related 4-amino-oxazole derivatives have been shown to undergo alkylation, such as the introduction of benzyl (B1604629) and ethanol (B145695) groups onto the amino nitrogen. evitachem.com The alkylation of the oxazole ring itself typically occurs at the third position, highlighting the reactivity of the ring's nitrogen atom. tandfonline.com
| Reagent | Resulting Functional Group | Product Example | Reference |
| Benzyl halide & 2-haloethanol | Tertiary amine | 2-[benzyl({5-methyl-2-aryl-1,3-oxazol-4-yl}methyl)amino]ethanol | evitachem.com |
| Alkyl Halides | Alkylated amine | N-Alkylated oxazoles | tandfonline.com |
Condensation and Cyclization Reactions of the Amino Functionality
The primary amino group of 5-(pyridin-3-yl)oxazol-4-amine is a key functional handle for condensation and subsequent cyclization reactions, enabling the construction of new heterocyclic rings fused to or substituted on the parent molecule.
Condensation Reactions: The amino group can condense with various carbonyl compounds. A significant reaction involves treatment with hydrazine (B178648), which can convert the amino group into a hydrazinyl moiety. nih.gov This intermediate is highly reactive and serves as a precursor for further cyclization. For example, in analogous systems, 4-acetylamino-5-acyl-isoxazole-3-carboxamides react with excess hydrazine to yield hydrazone intermediates, which are pivotal for building new heterocyclic rings. nih.gov
Cyclization Reactions: Following condensation, intramolecular cyclization can lead to the formation of new ring systems. The Friedländer annulation is a classic example, where the 5-amino-oxazole derivative condenses with a ketone containing an α-methylene group, leading to the formation of a fused quinoline (B57606) ring system. researchgate.net This reaction has been used to synthesize tacrine (B349632) analogues from related 5-amino-4-cyano-1,3-oxazoles. researchgate.net Similarly, intermediates formed from hydrazine condensation can undergo cyclization with aldehydes to afford fused seven-membered rings, such as isoxazolo[4,5-e] researchgate.nettriazepines. nih.gov
| Reaction Type | Reagents | Intermediate/Product | Reference |
| Condensation | Hydrazine Hydrate (B1144303) | Hydrazinyl derivative | nih.gov |
| Condensation-Cyclization (Friedländer Annulation) | Cyclic Ketones (e.g., cyclohexanone) | Fused Quinoline System (Tacrine analogue) | researchgate.net |
| Condensation-Cyclization | Aldehydes (post-hydrazine reaction) | Fused Triazepine System | nih.gov |
Synthesis of Fused Heterocyclic Systems Incorporating this compound Frameworks
The this compound scaffold is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. These reactions often utilize the reactivity of the 4-amino group in concert with other positions on the oxazole or pyridine (B92270) rings to construct new fused rings.
One powerful strategy is the Friedländer reaction, which facilitates the synthesis of fused quinoline derivatives by reacting the amino-oxazole with cyclic ketones. researchgate.net This approach provides a direct route to complex structures like oxazolo-fused tacrine analogues. researchgate.net
Another sophisticated method involves the construction of fused triazepine rings. This multi-step process begins with the reaction of an acylated amino-oxazole with hydrazine, followed by condensation and cyclization with various aldehydes, resulting in the formation of isoxazolo[4,5-e] researchgate.nettriazepine derivatives in analogous systems. nih.gov
A particularly interesting transformation is the "recyclization" of the oxazole ring itself. researchgate.netnih.gov In certain 5-amino-oxazole derivatives, reaction with hydrazine hydrate can lead to the opening of the oxazole ring followed by an intramolecular recyclization. For example, the reaction of a 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile with hydrazine resulted in the formation of a (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone. nih.gov This demonstrates that under specific conditions, the entire oxazole moiety can be transformed into a new fused imidazole (B134444) ring system. nih.gov
| Fused System | Key Reagents/Reaction Type | Description | Reference |
| Fused Quinoline | Cyclic Ketones / Friedländer Annulation | Condensation of the amino group with a ketone to form a new pyridine ring fused to the oxazole. | researchgate.net |
| Fused Triazepine | Hydrazine Hydrate, Aldehydes / Condensation-Cyclization | Formation of a hydrazone intermediate followed by cyclization with an aldehyde to yield a seven-membered triazepine ring. | nih.gov |
| Fused Imidazole (Imidazo[1,2-a]pyridine) | Hydrazine Hydrate / Recyclization | The oxazole ring opens and re-closes to form a completely new fused heterocyclic system. | nih.gov |
Theoretical and Computational Investigations of 5 Pyridin 3 Yl Oxazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For a compound like 5-(Pyridin-3-yl)oxazol-4-amine, these calculations can provide fundamental insights into its stability, electronic properties, and potential for chemical transformations.
The electronic structure of a molecule is intrinsically linked to its chemical behavior. Key to this understanding is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. ekb.eg
In analogous heterocyclic systems, DFT calculations have been employed to determine these properties. For instance, in a study of oxadiazole derivatives, the HOMO was often found to be localized on the more electron-rich parts of the molecule, while the LUMO was distributed over the electron-deficient regions. researchgate.netekb.eg For this compound, it is anticipated that the HOMO would be concentrated on the electron-donating amino group and the oxazole (B20620) ring, while the LUMO would likely be centered on the electron-withdrawing pyridine (B92270) ring.
Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Pyridinyl-Oxazole Derivative
| Parameter | Value (eV) | Interpretation |
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO; relates to chemical reactivity and stability. |
| Ionization Potential (I) | 6.2 | -EHOMO; energy required to remove an electron. |
| Electron Affinity (A) | 1.8 | -ELUMO; energy released when an electron is added. |
| Electronegativity (χ) | 4.0 | (I+A)/2; measure of the power to attract electrons. |
| Chemical Hardness (η) | 2.2 | (I-A)/2; resistance to change in electron distribution. |
Note: The data in this table is hypothetical and based on values reported for structurally related heterocyclic compounds in the literature for illustrative purposes.
Quantum chemical calculations are instrumental in predicting the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed understanding of reaction mechanisms. For this compound, this could involve modeling its synthesis, such as the cyclization reactions that form the oxazole ring, or predicting its metabolic pathways. For example, in the synthesis of related 4H-pyrrolo[2,3-d]oxazoles, DFT calculations have been used to elucidate the isomerization mechanism from azirine precursors, detailing the transition states and energy barriers involved.
Many molecules can exist in different spatial arrangements (conformations) or as isomers that differ in the position of a proton (tautomers). The relative stability of these different forms can significantly impact the molecule's biological activity and physical properties.
Tautomerism is also a key consideration for this molecule. The 4-aminooxazole moiety can potentially exist in an imino tautomeric form. Theoretical calculations can determine the relative energies of these tautomers in different environments (gas phase or in a solvent), which is crucial as different tautomers can have vastly different biological activities. Studies on related heterocyclic amines have shown that the amino form is generally more stable, but the imino tautomer can be important in biological recognition processes. ijper.org
Molecular Dynamics Simulations and Conformational Sampling
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as water or a protein binding site.
For this compound, an MD simulation would reveal the flexibility of the molecule, particularly the rotation around the pyridine-oxazole bond and the dynamics of the amino group. This information is critical for understanding how the molecule might adapt its shape to fit into a biological receptor. In computational studies of imidazo[2,1-b]oxazole derivatives, MD simulations have been used to assess the stability of the ligand-receptor complex over time. tandfonline.com
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a vital role in modern SAR by predicting how modifications to a lead compound will affect its interaction with a biological target.
For this compound, a computational SAR study would involve creating a library of virtual derivatives by modifying different parts of the molecule, for example, by adding substituents to the pyridine ring or the amino group. These virtual compounds would then be docked into the active site of a target protein to predict their binding affinity. The results of such studies can guide synthetic chemistry efforts by prioritizing the most promising candidates for synthesis and biological testing. In the development of oxazole-based inhibitors, computational SAR studies have been instrumental in optimizing potency and selectivity. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Methodologies for Purity and Identity Confirmation
The confirmation of the purity and identity of 5-(Pyridin-3-yl)oxazol-4-amine relies on a combination of chromatographic and spectrometric techniques. These methods separate the compound from any impurities and provide detailed information about its mass and fragmentation, which are unique molecular identifiers.
Chromatographic Techniques (e.g., HPLC, UPLC, GC-MS)
Chromatographic methods are essential for determining the purity of this compound by separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of polar, non-volatile compounds like this aminopyridine-oxazole derivative. lcms.czresearchgate.net These techniques utilize a stationary phase, often a C18 column, and a mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, to achieve separation. rsc.orgthermofisher.com The retention time of the compound under specific conditions is a key identifier.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, although it is generally more suitable for volatile compounds. For a compound like this compound, derivatization might be necessary to increase its volatility. nih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column before being detected by a mass spectrometer. nih.gov For a related compound, 5-(4-methoxyphenyl)-2-(3-pyridinyl)oxazole, GC-MS analysis has been reported, indicating the applicability of this technique for structural analogs. nih.gov
Table 1: Illustrative Chromatographic Conditions for Analysis of Pyridine-Oxazole Derivatives
| Parameter | HPLC/UPLC | GC-MS |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Capillary column (e.g., HP-5MS) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium |
| Flow Rate | 0.3-0.6 mL/min | 1-2 mL/min |
| Detection | UV-Vis (e.g., 254 nm), Mass Spectrometry | Mass Spectrometry |
This table presents typical, not specific, conditions for the analysis of compounds structurally related to this compound.
Mass Spectrometry (e.g., HRMS, LC-MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. lcms.czncsu.edu This is a common technique for the analysis of heterocyclic compounds in complex mixtures. warf.org In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is measured. rsc.org For instance, the LC-MS analysis of a similar compound, 5-(4-methoxyphenyl)-2-(3-pyridinyl)oxazole, shows a precursor ion [M+H]⁺ at m/z 253.098, confirming its molecular weight. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, providing structural information based on the fragmentation pattern. ncsu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, and the coupling patterns (splitting) reveal adjacent protons. For this compound, specific ¹H NMR data has been reported.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.00 | d, J=1.9 Hz | 1H | H-2 (Pyridine) |
| 8.52 | dd, J=4.8, 1.5 Hz | 1H | H-6 (Pyridine) |
| 8.17 | ddd, J=8.0, 2.3, 1.6 Hz | 1H | H-4 (Pyridine) |
| 7.69 | s | 1H | H-2 (Oxazole) |
| 7.42 | ddd, J=8.0, 4.8, 0.7 Hz | 1H | H-5 (Pyridine) |
| 5.89 | s | 2H | NH₂ |
Data obtained from patent WO2013166131A1. The spectrum was recorded in DMSO-d₆.
The downfield shifts of the pyridine (B92270) protons are characteristic of their position on the electron-deficient aromatic ring. The singlet at 7.69 ppm corresponds to the proton on the oxazole (B20620) ring, and the broad singlet at 5.89 ppm is assigned to the amine protons.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |
| Pyridine Carbons | 120 - 155 |
| Oxazole Carbons | 110 - 160 |
This table is based on general values for similar heterocyclic systems and is for illustrative purposes.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating complex molecular structures. ipb.ptnih.gov
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would be particularly useful for confirming the connectivity of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyridine and oxazole rings and for assigning the quaternary (non-protonated) carbon atoms. For example, a correlation between the pyridine proton H-4 and the oxazole carbon C-5 would confirm the linkage between the two rings. ipb.pt
While specific 2D NMR data for this compound is not available in the searched literature, the application of these techniques is a standard and essential part of the structural characterization of novel heterocyclic compounds. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The vibrational modes can be predicted by considering the characteristic frequencies of each component. The pyridine ring exhibits distinct ring stretching and breathing modes. The oxazole ring, a five-membered heterocycle, has its own set of characteristic vibrations for C=N, C-O, and ring stretching. aip.orgcapes.gov.br The 4-amino group introduces N-H stretching and bending vibrations.
Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data to achieve precise vibrational assignments. rsc.orgrsc.org By calculating the theoretical vibrational frequencies, a detailed correlation with the experimental IR and Raman bands can be established.
Predicted Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretching | Amino (-NH₂) |
| 3100 - 3000 | Aromatic C-H Stretching | Pyridine, Oxazole |
| 1650 - 1550 | N-H Scissoring (Bending) | Amino (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretching | Pyridine, Oxazole |
| 1450 - 1300 | Ring Stretching/Breathing Modes | Pyridine, Oxazole |
| 1300 - 1200 | C-N Stretching | Amino, Rings |
| 1150 - 1000 | C-O-C Stretching | Oxazole |
| Below 1000 | C-H Out-of-Plane Bending, Ring Torsion | Pyridine, Oxazole |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from ground to excited states. For conjugated aromatic systems like this compound, the key electronic transitions are typically π → π* and n → π*. uzh.ch
The π → π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system formed by the pyridine and oxazole rings. These transitions are generally high in intensity. researchgate.net The n → π* transitions involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen and oxygen atoms) to antibonding π* orbitals. These transitions are typically lower in energy and intensity compared to π → π* transitions. nih.gov The solvent polarity can influence the position of these absorption bands.
Expected Electronic Transitions for this compound
| Wavelength Range (nm) | Type of Transition | Orbitals Involved |
| ~230 - 280 | π → π | Electrons in the conjugated aromatic π system |
| ~290 - 350 | n → π | Non-bonding electrons on N and O atoms |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
While a crystal structure for this compound is not publicly available, data from the closely related compound, 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, offers significant insight. iucr.orgnih.gov In this analogue, the oxazole ring is not coplanar with the adjacent aromatic rings, exhibiting significant dihedral angles. A key feature is the formation of intermolecular hydrogen bonds, where the amino group acts as a hydrogen bond donor to the nitrogen atoms of both the pyridine and oxazole rings of neighboring molecules, forming extended chains within the crystal lattice. iucr.orgnih.gov
Crystallographic Data for the Analogous Compound 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine iucr.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 10.1017 |
| b (Å) | 8.3889 |
| c (Å) | 29.127 |
| V (ų) | 2468.3 |
| Z | 8 |
| Key Intermolecular Interaction | N—H···N Hydrogen Bonding |
Chemical Reactivity and Mechanistic Studies of 5 Pyridin 3 Yl Oxazol 4 Amine
Reaction Pathways and Transition State Analysis
While specific transition state analyses for 5-(Pyridin-3-yl)oxazol-4-amine are not extensively documented in the literature, the reaction pathways can be inferred from studies on related oxazole (B20620) and pyridine (B92270) systems. The dominant reaction pathways for the oxazole ring often involve ring-opening reactions, particularly under thermal or photochemical conditions. rsc.orgacs.org
Theoretical studies on the photodissociation of oxazole indicate that upon excitation, the molecule can undergo ring-opening at the O-C(2) bond. rsc.orgacs.org This process is believed to proceed through a transition from an initially excited ππ* state to a dissociative πσ* state. For oxazole itself, a small energy barrier exists for this transition, which influences the rate of ring-opening. rsc.org In the case of this compound, the substitution pattern is expected to influence the energetics of these states and, consequently, the preferred reaction pathways.
Computational studies on the oxidation of oxazole by singlet oxygen have identified a [4+2] cycloaddition as a primary reaction channel, leading to the formation of an endoperoxide intermediate. researchgate.net Subsequent cleavage of this intermediate can lead to various products. The presence of the pyridinyl and amino substituents on the oxazole ring of the title compound would significantly influence the electron density and steric environment, thereby affecting the feasibility and regioselectivity of such cycloaddition reactions.
Table 1: Predicted Reaction Pathways for this compound
| Reaction Type | Reagents/Conditions | Predicted Intermediate(s) | Predicted Product(s) |
| Photochemical Ring Opening | UV irradiation | Excited ππ* and πσ* states | Ring-opened isomers |
| [4+2] Cycloaddition | Singlet oxygen | Endoperoxide | Cleavage products (e.g., amides, nitriles) |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Sigma complex | Substituted pyridine ring |
| Nucleophilic Acylation | Acylating agent | N-acylated or O-acylated intermediate | N-acyl or O-acyl derivative |
This table is based on established reactivity patterns of oxazole and pyridine derivatives and represents predicted, rather than experimentally confirmed, pathways for this compound.
Role of the Amine Group in Reaction Mechanisms
The 4-amino group is a powerful electron-donating group that significantly activates the oxazole ring towards electrophilic attack. Its presence enhances the nucleophilicity of the ring, particularly at the C-5 and C-2 positions. This activation is crucial in various synthetic transformations.
In reactions involving electrophiles, the amino group can direct substitution to the oxazole ring. Furthermore, the amine itself is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, and diazotization. The lone pair of electrons on the nitrogen atom can also participate in resonance, further influencing the electron distribution within the heterocyclic system.
Studies on related 2-aminooxazole derivatives have highlighted their utility as privileged scaffolds in medicinal chemistry, owing in part to the reactivity conferred by the amino group which allows for diverse functionalization. nih.gov For instance, the Buchwald-Hartwig cross-coupling reaction has been successfully applied to 2-aminooxazoles, demonstrating the ability of the amino group to participate in transition-metal-catalyzed C-N bond formation. nih.gov
Reactivity of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring is a basic and nucleophilic center. It can be protonated by acids, alkylated, or oxidized to form N-oxides. These reactions modulate the electronic properties of the pyridine ring, which in turn can influence the reactivity of the attached oxazole moiety. For example, protonation or quaternization of the pyridine nitrogen would make the pyridine ring more electron-withdrawing, potentially deactivating the oxazole ring towards electrophilic attack but activating it towards nucleophilic attack.
The pyridine nitrogen can also act as a ligand, coordinating to metal centers. This property is fundamental to the use of pyridine-containing compounds in catalysis.
Heteroatom Reactivity within the Oxazole Ring
The oxazole ring contains two heteroatoms, nitrogen and oxygen, which are key to its reactivity. The oxazole nitrogen is generally considered to be weakly basic. Electrophilic attack on the oxazole ring is predicted to occur preferentially at the C-5 position due to the directing effect of the amino group, though attack at C-2 is also possible. tandfonline.com
The oxazole ring can undergo ring-opening reactions under various conditions. As mentioned earlier, photochemical excitation can lead to cleavage of the O-C(2) bond. rsc.orgacs.org Acid- or base-catalyzed hydrolysis can also lead to ring cleavage, typically yielding α-acylamino carbonyl compounds. The relatively low aromaticity of the oxazole ring makes it susceptible to cycloaddition reactions, where it can act as a diene or a dienophile. oup.com
Advanced Applications and Material Science Potential of 5 Pyridin 3 Yl Oxazol 4 Amine Derivatives
Applications in Functional Materials
The inherent electronic and structural features of 5-(pyridin-3-yl)oxazol-4-amine derivatives make them promising candidates for a variety of functional materials, ranging from optoelectronics to specialized polymers.
Optoelectronic Materials (e.g., Luminescent Properties, Dyes)
Derivatives of this compound are anticipated to possess interesting photophysical properties, making them suitable for applications as optoelectronic materials, including organic light-emitting diodes (OLEDs) and fluorescent probes. The combination of the electron-deficient pyridine (B92270) ring and the electron-rich oxazole-amine moiety can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with strong fluorescence and solvatochromism.
Research on analogous π-conjugated oxazole (B20620) dyes has demonstrated that the incorporation of donor and acceptor groups on the oxazole scaffold can lead to materials with strong emissions across the visible spectrum, significant Stokes shifts, and solvatochromic fluorescence. For instance, aryl-substituted 5-(3-indolyl)oxazoles are known to be intensely blue-luminescent. A related compound, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, has been utilized in a novel pH-responsive probe that exhibits both colorimetric and fluorescence responses. This probe shows a "turn-on" colorimetric and "turn-off" fluorescence effect in slightly acidic conditions.
The photophysical properties of this compound derivatives can be systematically tuned by chemical modifications. For example, introducing various substituents at the 2-position of the oxazole ring or on the amino group could significantly influence the absorption and emission spectra.
Table 1: Potential Photophysical Properties of Substituted this compound Derivatives (Hypothetical Data)
| Derivative | Substituent on Amino Group | Expected Emission Color | Potential Application |
|---|---|---|---|
| 1 | Phenyl | Blue-Green | OLED Emitter |
| 2 | N,N-dimethyl | Green-Yellow | Fluorescent Probe |
| 3 | Naphthyl | Orange-Red | Bio-imaging Agent |
Polymer Chemistry and Polymerization Initiators
The this compound scaffold can be incorporated into polymeric structures to impart specific functionalities. If functionalized with a polymerizable group, such as a vinyl or styryl moiety, these derivatives could serve as monomers in the synthesis of novel polymers with unique optical, thermal, or metal-coordinating properties. Research on the anionic polymerization of 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole has shown that well-defined polymers with predictable molecular weights can be prepared. This suggests that vinyl-substituted derivatives of this compound could also be suitable for controlled polymerization techniques.
Furthermore, the pyridine-oxazole motif has been explored in the context of polymerization catalysis. Vanadium complexes bearing pyridine-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) and ethylene-norbornene copolymerization. This indicates a potential role for this compound derivatives as ligands in coordination polymerization, where the electronic and steric properties of the ligand can influence the catalyst's activity and the properties of the resulting polymer.
While direct application as polymerization initiators has not been extensively reported for this specific class of compounds, the general categories of initiators include thermal initiators, photoinitiators, and redox initiators. The potential for derivatives of this compound to function as initiators would depend on their ability to generate radical or ionic species under appropriate conditions, a property that would require specific structural modifications.
Advanced Catalysis and Ligand Development
The presence of multiple nitrogen atoms in the this compound structure makes its derivatives highly promising as ligands in both metal-catalyzed reactions and organocatalysis.
Metal-Catalyzed Reactions
The pyridine and oxazole rings in this compound derivatives contain sp²-hybridized nitrogen atoms that can act as excellent coordination sites for a wide range of transition metals. The resulting metal complexes have significant potential as catalysts for various organic transformations. The geometry and electronic properties of these complexes can be fine-tuned by altering the substituents on the ligand scaffold.
Studies on related pyridinyl-azole systems have demonstrated their efficacy as ligands in catalysis. For instance, pyridine-oxazoline ligands are known to form stable complexes with transition metals and have been used in polymerization catalysis. Similarly, complexes of pyridyl-triazoles and pyridyl-imidazoles have been investigated for their catalytic and supramolecular properties. researchgate.net It is anticipated that metal complexes of this compound derivatives would exhibit catalytic activity in reactions such as cross-coupling, oxidation, and reduction.
Table 2: Potential Metal Complexes and Catalytic Applications of this compound Derivatives
| Metal Center | Potential Ligand Derivative | Coordination Mode | Potential Catalytic Application |
|---|---|---|---|
| Palladium(II) | Unsubstituted | Bidentate (Npyridine, Noxazole) | Suzuki-Miyaura Cross-Coupling |
| Copper(I) | 2-Phenyl substituted | Bidentate | Click Chemistry (Azide-Alkyne Cycloaddition) |
| Ruthenium(II) | Bipyridyl-functionalized | Tridentate | Asymmetric Hydrogenation |
Organocatalysis
While the primary role of this compound derivatives in catalysis is expected to be as ligands for metal centers, the potential for these compounds to act as organocatalysts should not be overlooked. The presence of the basic pyridine nitrogen and the amino group could allow these molecules to function as Brønsted or Lewis bases in certain reactions. For instance, they could potentially catalyze reactions such as aldol (B89426) condensations, Michael additions, or the ring-opening polymerization of cyclic esters. However, research in this specific area is currently limited, and further investigation is needed to explore the organocatalytic potential of this class of compounds.
Supramolecular Chemistry and Self-Assembly
The structural features of this compound derivatives make them excellent building blocks for the construction of well-defined supramolecular architectures through non-covalent interactions. The presence of hydrogen bond donors (the amino group) and acceptors (the pyridine and oxazole nitrogen atoms), along with the aromatic rings, allows for a variety of interactions, including hydrogen bonding and π-π stacking.
These interactions can direct the self-assembly of the molecules into discrete structures or extended networks in the solid state, a field known as crystal engineering. The formation of such supramolecular assemblies is a key aspect in the design of materials with specific properties, such as porosity, chirality, or non-linear optical activity. Research on pyridine- and pyrazole-based coordination compounds has highlighted the importance of these non-covalent interactions in stabilizing their crystal structures and forming higher-dimensional systems. mdpi.com The ability of the 2-(2′-pyridyl)imidazole ligand to act as a "supramolecular glue" through hydrogen bonding and π-stacking further underscores the potential of related pyridinyl-azole compounds in this field. researchgate.net
By judiciously modifying the substituents on the this compound scaffold, it is possible to control the directionality and strength of these intermolecular interactions, leading to the rational design of novel supramolecular structures with desired topologies and functions.
Hydrogen Bonding Networks
The material science potential of this compound and its derivatives is intrinsically linked to their capacity for forming predictable and robust hydrogen bonding networks. These non-covalent interactions are directional and specific, allowing for the rational design of supramolecular architectures with tailored properties. The molecular structure of this compound features a combination of hydrogen bond donors and acceptors, making it a versatile building block for crystal engineering and the development of advanced materials.
The primary hydrogen bond donor in the molecule is the amine (-NH₂) group at the 4-position of the oxazole ring. The two hydrogen atoms of the amine group can participate in the formation of two distinct hydrogen bonds. The primary hydrogen bond acceptors are the nitrogen atom of the pyridine ring and the nitrogen atom of the oxazole ring. The oxygen atom within the oxazole ring is a weaker hydrogen bond acceptor. Theoretical studies on similar heterocyclic systems have shown that the pyridinic nitrogen is a stronger hydrogen bond acceptor than the oxazole nitrogen.
Due to the presence of both donor and acceptor sites, derivatives of this compound can form a variety of hydrogen-bonded motifs, including discrete dimers, one-dimensional chains, two-dimensional sheets, and three-dimensional networks. The formation of a specific motif is influenced by factors such as the steric hindrance of substituents, the presence of co-formers, and the crystallization conditions.
For instance, in analogous crystal structures of amino-pyridyl substituted heterocycles, it is common to observe the formation of N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule. This interaction often leads to the formation of infinite chains or tapes. Furthermore, the second hydrogen of the amino group can engage in weaker N-H···N or N-H···O interactions, cross-linking these primary chains into more complex architectures.
The potential for resonance-assisted hydrogen bonding (RAHB) also exists, which is a stronger and more directional form of hydrogen bonding that can enhance the thermal stability and mechanical properties of the resulting materials. This occurs when the hydrogen bond is part of a conjugated system, a feature inherent to the structure of this compound.
The table below summarizes the potential hydrogen bond donors and acceptors in this compound and the typical bond lengths observed for such interactions in related organic crystal structures.
| Donor Atom | Acceptor Atom | Type of Hydrogen Bond | Typical D-H···A Distance (Å) |
| N-H (Amine) | N (Pyridine) | Intermolecular | 2.8 - 3.2 |
| N-H (Amine) | N (Oxazole) | Intermolecular | 2.9 - 3.3 |
| N-H (Amine) | O (Oxazole) | Intermolecular | 3.0 - 3.4 |
Data is based on typical values observed in related heterocyclic compounds and may vary for specific derivatives of this compound.
Detailed research into the crystal engineering of this compound derivatives would involve the systematic variation of substituents on both the pyridine and oxazole rings to modulate the strength and directionality of these hydrogen bonds. This control over the supramolecular assembly is a key strategy in the development of functional materials with desired optical, electronic, or mechanical properties. The understanding and prediction of these hydrogen bonding networks are therefore crucial for the advancement of material science applications of this class of compounds.
Q & A
Q. What are the optimal synthetic routes for 5-(Pyridin-3-yl)oxazol-4-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of pyridinyl-oxazole derivatives typically involves cyclization reactions using precursors like pyridine-3-carbaldehyde and hydroxylamine. For example, analogous compounds such as 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives are synthesized via condensation of hydrazine derivatives with carbonyl compounds, followed by oxidative cyclization . Optimization may include adjusting solvent polarity (e.g., methanol or ethanol), temperature (70–90°C), and catalytic agents (e.g., iodine or acetic acid). Yield improvements can be achieved by monitoring reaction progress via TLC and employing recrystallization or column chromatography for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Structural validation requires a combination of:
- 1H/13C NMR : To confirm proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, oxazole protons at δ 7.0–8.0 ppm) and carbon backbone .
- FTIR : To identify amine (-NH2) stretching vibrations (~3300 cm⁻¹) and oxazole ring C=N/C-O bands (1600–1500 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation patterns consistent with the molecular formula (C8H8N3O).
Discrepancies in spectral data should be resolved by repeating experiments under anhydrous conditions or using deuterated solvents to avoid moisture interference .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Waste Disposal : Collect residues in sealed containers and collaborate with certified waste management services for incineration .
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking tools (e.g., AutoDock Vina, Schrödinger Suite) can model interactions between the compound and target proteins (e.g., kinases, tubulin). Key steps include:
- Protein Preparation : Retrieve target structures from PDB (e.g., 6XYZ) and optimize hydrogen bonding networks.
- Ligand Preparation : Generate 3D conformers of the compound and assign partial charges.
- Docking Simulations : Use grid-based sampling to evaluate binding affinities (ΔG values) and identify critical residues (e.g., hydrogen bonds with pyridinyl N or oxazole O).
Validation via in vitro assays (e.g., enzyme inhibition) is essential to confirm computational predictions .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to establish IC50/EC50 values.
- Purity Verification : Use HPLC (>95% purity) and elemental analysis to confirm sample integrity.
- Control Experiments : Compare with reference compounds (e.g., cisplatin for cytotoxicity) and replicate assays across independent labs .
Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : SAR studies focus on:
- Pyridinyl Substituents : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position to enhance binding to hydrophobic pockets.
- Oxazole Modifications : Replacing the 4-amine with sulfonyl or alkyl groups to improve metabolic stability.
- Hybrid Scaffolds : Conjugating with triazole or thiadiazole moieties to exploit synergistic effects.
Biological evaluation in cancer cell lines (e.g., MDA-MB-231) and antimicrobial panels (e.g., S. aureus) can prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
